Isonicotinicacidpotassiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid potassium salt is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. It is particularly notable for its role in the synthesis of isoniazid, a key drug used in the treatment of tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of isonicotinic acid potassium salt typically involves the neutralization of isonicotinic acid with potassium hydroxide. The reaction is straightforward and can be represented as follows:
C6H4NCOOH+KOH→C6H4NCOOK+H2O
Industrial Production Methods: Industrial production of isonicotinic acid potassium salt involves the large-scale neutralization of isonicotinic acid with potassium hydroxide. The process is carried out in reactors where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: Isonicotinic acid potassium salt can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form isonicotinic alcohol derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the carboxylate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of isonicotinic acid.
Reduction: Isonicotinic alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Isonicotinic acid potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is a key intermediate in the synthesis of isoniazid, an important anti-tuberculosis drug.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of isonicotinic acid potassium salt is primarily related to its role as a precursor in the synthesis of isoniazid. Isoniazid works by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition is achieved through the activation of isoniazid by the bacterial enzyme catalase-peroxidase, leading to the formation of a complex that inhibits the InhA enzyme, a key player in mycolic acid synthesis .
Vergleich Mit ähnlichen Verbindungen
Nicotinic Acid:
Picolinic Acid: This compound has the carboxyl group at the 2-position of the pyridine ring.
Isoniazid: A hydrazide derivative of isonicotinic acid, used as an anti-tuberculosis drug.
Uniqueness: Isonicotinic acid potassium salt is unique due to its specific positioning of the carboxyl group at the 4-position, which imparts distinct chemical properties and reactivity compared to its isomers, nicotinic acid and picolinic acid. This unique structure makes it particularly valuable in the synthesis of isoniazid and other derivatives .
Eigenschaften
CAS-Nummer |
25108-37-6 |
---|---|
Molekularformel |
C6H4KNO2 |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
potassium;pyridine-4-carboxylate |
InChI |
InChI=1S/C6H5NO2.K/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
TZGCJHAOBCFPNS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=CC=C1C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.